

High-Resolution Topographic and Conductive Imaging: Advanced cSPM Modes for Nanoscale Characterization

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Compound of Interest

Compound Name: cSPM

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application notes and protocols for researchers, scientists, and drug development professionals.

In the pursuit of understanding and developing novel materials and therapeutics at the nanoscale, the ability to simultaneously map surface topography and electrical properties with high resolution is paramount. Conductive Scanning Probe Microscopy (**cSPM**) has emerged as a powerful technique for this purpose. This document provides detailed application notes and protocols for advanced **cSPM** modes, offering significant advantages over traditional contact-mode conductive Atomic Force Microscopy (cAFM). These advanced techniques minimize sample damage and provide a wealth of quantitative data, making them ideal for delicate samples such as nanoparticles, conductive polymers, and biological materials.

PeakForce TUNA™: A Leap Forward in Conductive Imaging

PeakForce Tunneling AFM (TUNA) is a revolutionary **cSPM** mode that eliminates the lateral forces present in traditional contact-mode cAFM, which can damage soft samples and contaminate the probe tip.^{[1][2]} By operating in PeakForce Tapping™ mode, the probe intermittently contacts the sample surface, allowing for precise control of the peak interaction force.^{[3][4]} This not only preserves the integrity of both the tip and the sample but also enables

the simultaneous acquisition of high-resolution topographic, conductive, and nanomechanical data.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Key Advantages of PeakForce TUNA™:

- High Resolution on Fragile Samples: Ideal for probing the conductivity of delicate materials like organic photovoltaics, conductive nanotubes, and nanoparticles.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Quantitative Nanomechanical Mapping: Simultaneously acquires data on modulus, adhesion, deformation, and dissipation through PeakForce QNM® (Quantitative Nanomechanical Property Mapping).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Wide Current Range: Measures currents from femtoamperes (fA) to microamperes (μA).[\[1\]](#)[\[2\]](#)
- Ease of Use: Simplified operation with ScanAsyst® automatic image optimization.[\[1\]](#)[\[3\]](#)
- Environmental Control: Can be integrated with environmental controls for sensitive samples.[\[1\]](#)

Data Presentation:

Parameter	PeakForce TUNA™	Traditional Contact Mode cAFM
Primary Imaging Mode	PeakForce Tapping™ (Intermittent Contact)	Contact Mode
Lateral Forces	Eliminated[1][2]	Present, can cause sample damage
Force Control	Direct and precise peak force control[1][2]	Indirect, based on cantilever deflection
Simultaneous Data	Topography, Current, Adhesion, Modulus, Deformation, Dissipation[1][2][3]	Topography, Current
Sample Suitability	Fragile and soft samples (e.g., polymers, nanoparticles, biological samples)[1][2][6]	Robust and hard samples
Current Range	fA to μ A[1][2]	Dependent on amplifier, typically pA to μ A
Resolution	High, sub-nanometer vertical resolution[7]	Can be high, but limited by sample damage

Experimental Protocol: PeakForce TUNA™ Imaging

Objective: To obtain simultaneous high-resolution topographic, conductive, and nanomechanical maps of a sample.

Materials:

- AFM system equipped with PeakForce TUNA™ module (e.g., Bruker MultiMode 8 or Dimension Icon)[1][3]
- Conductive AFM probe (e.g., SCM-PIT with Platinum-Iridium coating, spring constant ~2.8-4 N/m)[3][8]

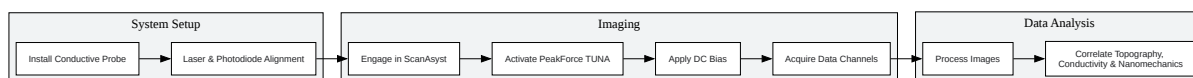
- Sample mounted on a conductive substrate.

Methodology:

- Probe Installation and Laser Alignment:
 - Mount the conductive probe in the AFM probe holder.
 - Align the laser onto the back of the cantilever and center the reflected spot on the photodiode.
- Initial Setup in ScanAsyst Mode:
 - Engage the probe on the sample surface using ScanAsyst mode for automatic optimization of imaging parameters.
 - Obtain a stable, high-quality topographic image.
- PeakForce TUNA™ Module Configuration:
 - Activate the PeakForce TUNA™ module.
 - Apply a DC bias between the conductive tip and the sample. The voltage will depend on the sample's expected conductivity and can range from millivolts to several volts.[\[3\]](#)
- Image Acquisition:
 - Set the desired scan size and scan rate.
 - Simultaneously capture the following data channels:
 - Height (Topography)
 - Peak Force Error
 - Peak Current
 - DMT Modulus

- Adhesion
- Deformation
- Dissipation
- Data Analysis:
 - Use AFM analysis software (e.g., NanoScope Analysis) to process the images.
 - Correlate the features in the current map with the topographic and nanomechanical maps to understand the relationship between the material's structure, mechanical properties, and electrical conductivity.

Workflow Diagram:



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Caption: PeakForce TUNA™ Experimental Workflow.

Further Advanced cSPM Modes

While PeakForce TUNA™ is a versatile and powerful technique, other advanced **cSPM** modes offer unique capabilities for specific applications.

a) Torsional Resonance Tunneling AFM (TR-TUNA)

TR-TUNA utilizes the torsional resonance of the cantilever to detect variations in lateral forces, which can be correlated with conductivity. While it offers high sensitivity, the interpretation of data can be more complex than in PeakForce TUNA™.

b) Conductive AFM with Nanotomography

This emerging technique combines cAFM with controlled material removal to build up a 3D map of the sample's conductivity. This is particularly useful for characterizing the internal structure of devices and complex materials.

Applications in Research and Drug Development

Advanced **cSPM** modes are invaluable tools for a wide range of applications:

- Materials Science: Characterizing the electrical properties of 2D materials, nanowires, and conductive polymers.[9][10]
- Semiconductor Industry: Failure analysis and quality control of electronic devices.[7]
- Photovoltaics: Investigating the efficiency of solar cell materials at the nanoscale.[2]
- Drug Development:
 - Nanoparticle Characterization: Assessing the conductivity and surface properties of drug delivery nanoparticles.[11][12]
 - Biomaterial Interfaces: Studying the electrical properties of interfaces between cells and implantable devices.
 - Membrane Biophysics: Probing the conductivity of ion channels and cell membranes.

Conclusion

Advanced **cSPM** modes, particularly PeakForce TUNA™, have transformed our ability to perform nanoscale electrical characterization. By providing simultaneous high-resolution topographic, conductive, and nanomechanical information with minimal sample damage, these techniques are empowering researchers and scientists to unravel the complexities of novel materials and biological systems, thereby accelerating innovation in materials science and drug development.

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References

- 1. PeakForce TUNA | Bruker [bruker.com]
- 2. azom.com [azom.com]
- 3. Application Note: Simultaneous Electrical and Mechanical Property Mapping at the Nanoscale with PeakForce TUNA | Bruker [bruker.com]
- 4. azonano.com [azonano.com]
- 5. selectscience.net [selectscience.net]
- 6. azonano.com [azonano.com]
- 7. m.youtube.com [m.youtube.com]
- 8. azonano.com [azonano.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of nanoparticles - Wikipedia [en.wikipedia.org]
- 12. dovepress.com [dovepress.com]
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